molecular formula C14H7Cl3FN B13119032 4-Fluoro-5-(3,4,5-trichlorophenyl)indole

4-Fluoro-5-(3,4,5-trichlorophenyl)indole

Cat. No.: B13119032
M. Wt: 314.6 g/mol
InChI Key: WBBLQOACQICILP-UHFFFAOYSA-N
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Description

4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .

Chemical Reactions Analysis

4-Fluoro-5-(3,4,5-trichlorophenyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-Fluoro-5-(3,4,5-trichlorophenyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be compared with other indole derivatives, such as:

These compounds share the indole nucleus but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H7Cl3FN

Molecular Weight

314.6 g/mol

IUPAC Name

4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole

InChI

InChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H

InChI Key

WBBLQOACQICILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F

Origin of Product

United States

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